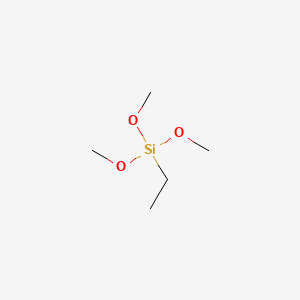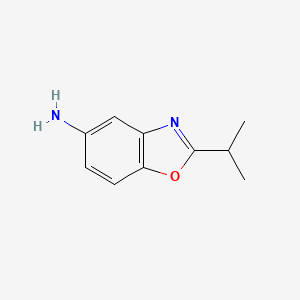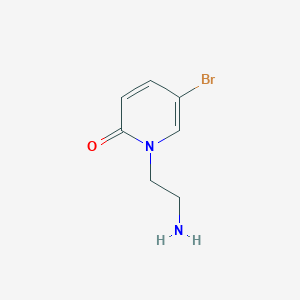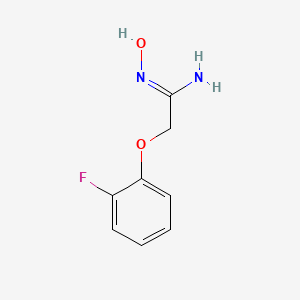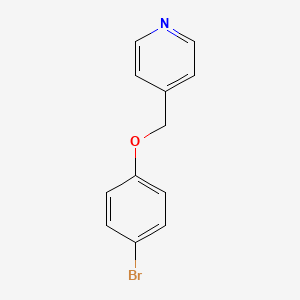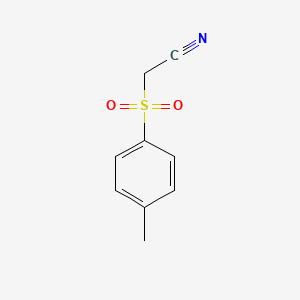
p-Toluenesulfonylacetonitrile
Übersicht
Beschreibung
p-Toluenesulfonylacetonitrile: is an organic compound with the molecular formula C₉H₉NO₂S . It is a white to almost white crystalline powder with a melting point of approximately 149-152°C . This compound is known for its applications in organic synthesis, particularly as an intermediate in the preparation of various chemical products.
Wissenschaftliche Forschungsanwendungen
p-Toluenesulfonylacetonitrile has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: The compound is employed in the preparation of biologically active molecules and enzyme inhibitors.
Material Science: It is used in the development of advanced materials and polymers.
Medicinal Chemistry: this compound is used in the synthesis of potential drug candidates and therapeutic agents.
Safety and Hazards
Wirkmechanismus
Target of Action
p-Toluenesulfonylacetonitrile, also known as 2-tosylacetonitrile, is a chemical compound that is used in various chemical reactions. It is known to be used in the synthesis of sulfonamides , which are a group of compounds that have a wide range of applications in medicine and chemistry.
Mode of Action
The mode of action of this compound involves its interaction with amines in the presence of a base and a solvent . This reaction results in the formation of sulfonamides, which are compounds characterized by the presence of a sulfonyl (SO2) functional group attached to two carbon atoms .
Biochemical Pathways
The compound plays a crucial role in the synthesis of sulfonamides , which are involved in various biochemical pathways due to their wide range of applications in medicinal chemistry.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the synthesis of sulfonamides . These compounds have a wide range of applications, including the inhibition of bacterial growth in antibiotics, diuretic action in some medications, and use in the synthesis of dyes and other chemical compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of sulfonamides from this compound is performed under specific conditions, such as room temperature and the presence of a base and a solvent . Changes in these conditions could potentially affect the compound’s action and the resulting products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: p-Toluenesulfonylacetonitrile can be synthesized through the reaction of p-toluenesulfonyl chloride with acetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is often purified through recrystallization or distillation to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: p-Toluenesulfonylacetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form p-toluenesulfonic acid and acetonitrile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and bases (e.g., sodium hydroxide) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed:
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfonate Derivatives: Formed through nucleophilic substitution with alcohols.
p-Toluenesulfonic Acid: Formed through hydrolysis.
Vergleich Mit ähnlichen Verbindungen
p-Toluenesulfonylmethylisocyanide: Similar in structure but contains an isocyanide group instead of a nitrile group.
p-Toluenesulfonylmethylamine: Formed by the reduction of p-toluenesulfonylacetonitrile.
p-Toluenesulfonylchloride: A precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its dual functional groups (sulfonyl and nitrile), which provide versatility in synthetic applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-8-2-4-9(5-3-8)13(11,12)7-6-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNNLJMGPASZPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205547 | |
| Record name | Tosylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5697-44-9 | |
| Record name | 2-[(4-Methylphenyl)sulfonyl]acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5697-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tosylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005697449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5697-44-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tosylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tosylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOSYLACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XRA8X3VVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-tosylacetonitrile a valuable reagent in organic synthesis?
A1: 2-Tosylacetonitrile is a highly reactive synthetic building block due to the presence of the electron-withdrawing tosyl and nitrile groups. This unique structure enables it to participate in a wide range of reactions, making it particularly useful for constructing various heterocyclic compounds. [] For instance, it reacts readily with α,β-unsaturated nitriles or a mixture of formaldehyde and 3-amino-2-substituted-pent-2-endinitriles to form pyridine derivatives. [] Additionally, reactions with salicylaldehyde yield chromene derivatives. [] Its versatility in forming five- and six-membered rings containing one, two, or three heteroatoms highlights its significance in organic synthesis. []
Q2: Can you elaborate on the types of heterocyclic compounds that can be synthesized using 2-tosylacetonitrile?
A2: 2-Tosylacetonitrile serves as a versatile precursor for synthesizing a variety of heterocyclic systems, including:
- Pyridines: Reacting 2-tosylacetonitrile with α,β-unsaturated nitriles or a combination of formaldehyde and specific aminopent-2-endinitriles yields pyridine derivatives. []
- Chromenes: Condensation reactions with salicylaldehyde produce chromene derivatives. []
- Thiophenes and Thiazoles: The thiocarbamoyl derivative of 2-tosylacetonitrile exhibits reactivity towards α-halogenated compounds, elemental sulfur, and phenyl isothiocyanate, leading to the formation of thiophene and thiazole derivatives. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
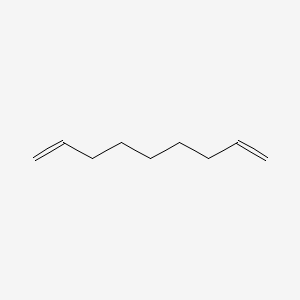

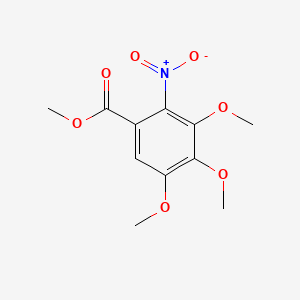



![Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1346715.png)
